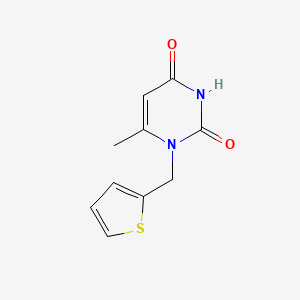

6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

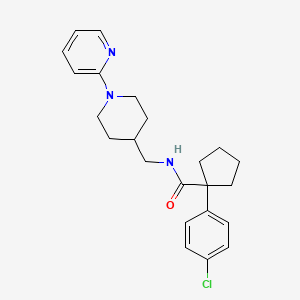

“6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and pharmaceutical fields .

Molecular Structure Analysis

The molecular structure of “6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione” would consist of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a thiophene ring, which is a five-membered ring with one sulfur atom .

Chemical Reactions Analysis

The chemical reactions of “6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione” would depend on the functional groups present in the molecule. The pyrimidine ring, for example, can undergo reactions such as alkylation, acylation, and halogenation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione” would depend on factors such as its molecular structure and the functional groups present. For example, the presence of the pyrimidine and thiophene rings suggests that the compound may be aromatic and potentially planar .

Scientific Research Applications

Synthesis and Derivative Studies

Synthesis of New Derivatives : Research has been conducted on synthesizing new thietanyl-substituted derivatives of pyrimidine-2,4(1H,3H)-dione. These derivatives include 6-methyl-1-(thietan-3-yl)-pyrimidine-2,4(1H,3H)-diones and their imidazole counterparts, showing the potential for creating a variety of chemically modified structures (Meshcheryakova & Kataev, 2013).

Oxidation and Isomerism Research : Oxidation processes of thietanyl derivatives of pyrimidine-2,4(1H,3H)-dione have been studied, leading to the synthesis of novel 1-oxothietan-3-yl and 1,1-dioxothietan-3-yl derivatives. This research provides insights into the factors affecting the quality of final products and optimal conditions for oxidation (Meshcheryakova, Kataev, Munasipova, Fattakhova, 2014).

Biological and Pharmaceutical Research

Antimicrobial Activity : Compounds derived from 6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione have shown moderate antimicrobial activity against various bacteria, including S. aureus, E. coli, and B. subtilis. This suggests potential applications in developing new antibacterial agents (Vlasov, Severina, Borysov, Krolenko, Shynkarenko, Saidov, Vlasov, Georgiyants, 2022).

Hypotensive Activity : Some derivatives of this compound have exhibited hypotensive activity, comparable to certain reference drugs like nebivolol and lisinopril. This indicates its potential use in developing treatments for hypertension (Kataev, Tyurenkov, Meshcheryakova, Perfilova, Munasipova, Borodin, 2014).

Chemical Properties and Reactions

- Chemical Reaction Studies : The compound has been utilized in studying reactions like alkylation and aminomethylation, leading to the formation of various substituted pyrimidine derivatives. These studies are crucial for understanding the chemical properties and reactivity of this compound (Meshcheryakova, Kataev, Munasipova, 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that “6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione” is involved in. Pyrimidine derivatives have been found to exhibit antimicrobial activity, suggesting they may interact with biological targets such as enzymes or receptors .

Safety and Hazards

Future Directions

Future research on “6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione” could explore its potential applications in areas such as medicine and pharmacology, given the known biological activity of pyrimidine derivatives . Further studies could also investigate its synthesis, properties, and mechanism of action in more detail.

properties

IUPAC Name |

6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-7-5-9(13)11-10(14)12(7)6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXLBGUPNWWMDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=O)N1CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2427037.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2427040.png)

![{7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2427041.png)

![2-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B2427044.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-fluorobenzamide](/img/structure/B2427049.png)

![2-(4-chlorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2427056.png)

![2,3-Dihydrofuro[2,3-C]pyridin-7-amine](/img/structure/B2427057.png)